5-Bromo-4-chloro-2-nitrophenol
Overview
Description
5-Bromo-4-chloro-2-nitrophenol is an organic compound with the molecular formula C6H3BrClNO3. It is characterized by the presence of bromine, chlorine, nitro, and hydroxyl groups attached to a benzene ring. This compound is typically a yellow solid and is known for its diverse applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that nitrophenols, in general, can interact with various enzymes and proteins within a cell, potentially disrupting normal cellular functions .
Mode of Action
Nitrophenols are known to undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces one of the substituents in the aromatic ring of the nitrophenol . This could potentially alter the function of the target molecule, leading to changes in cellular processes .
Biochemical Pathways
5-Bromo-4-chloro-2-nitrophenol may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 25245 . These properties could influence its absorption and distribution within the body.
Result of Action
Nitrophenols are known to be toxic and can cause cellular damage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored in a dry environment at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-2-nitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as monooxygenases and dioxygenases. These enzymes facilitate the conversion of this compound into other compounds through oxidative reactions. For instance, monooxygenases catalyze the conversion of this compound to intermediates like benzoquinone derivatives, which are further processed by dioxygenases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in detoxification processes. Additionally, this compound can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into less active or inactive forms over time, which can reduce its impact on cellular processes. Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. It is crucial to determine the safe dosage range to avoid toxic or adverse effects in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by monooxygenases and dioxygenases. These enzymes facilitate the breakdown of the compound into intermediate metabolites, which are further processed by other metabolic enzymes. The involvement of this compound in these pathways can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can affect its interactions with enzymes, proteins, and other biomolecules, thereby influencing its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-nitrophenol can be achieved through a multi-step process involving nitration, bromination, and chlorination reactions. A common synthetic route includes:
Bromination: The addition of a bromine atom to the aromatic ring using bromine or a bromine source like N-bromosuccinimide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, bromination, and chlorination processes. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The nitro, bromine, and chlorine groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Formation of various substituted phenols.
Reduction: Formation of 5-Bromo-4-chloro-2-aminophenol.
Oxidation: Formation of 5-Bromo-4-chloro-2-nitrobenzaldehyde.
Scientific Research Applications
5-Bromo-4-chloro-2-nitrophenol is extensively used in scientific research due to its unique chemical properties. Some of its applications include:
Analytical Chemistry: Used as a reagent for the detection and quantification of various analytes.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Environmental Monitoring: Used in studies related to the degradation and transformation of pollutants.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
4-Chloro-2-nitrophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-nitrophenol: Lacks the chlorine atom, affecting its overall reactivity and applications.
5-Bromo-2-nitrophenol: Lacks the chlorine atom, leading to different chemical behavior and applications.
Uniqueness: 5-Bromo-4-chloro-2-nitrophenol is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
5-bromo-4-chloro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVBQIWUGVFBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743099 | |
Record name | 5-Bromo-4-chloro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855400-82-7 | |
Record name | 5-Bromo-4-chloro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.